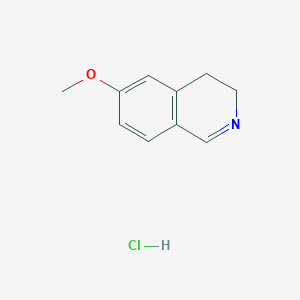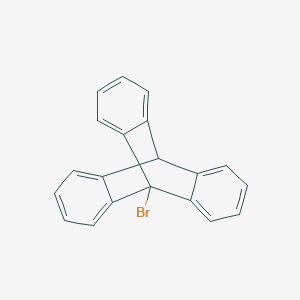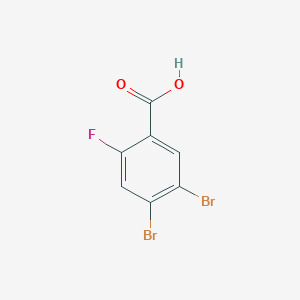
4-Bromo-5-chloro-2-methoxyaniline
Overview
Description
4-Bromo-5-chloro-2-methoxyaniline (BCMA) is a highly versatile compound with a wide range of potential applications in the scientific research and industrial fields. BCMA is an aromatic amine, belonging to the family of anilines, and is composed of a benzene ring with an amine group attached to it. Due to its unique properties, BCMA has found applications in various areas, including organic synthesis, drug development, and materials science. We will also discuss various future directions in which BCMA could be used.
Scientific Research Applications
Pharmaceutical Synthesis A closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a promising class of compounds for diabetes therapy. This process demonstrates the utility of bromo-chloro-methoxyaniline derivatives in the development of therapeutic agents, highlighting their role in efficient synthesis routes that aim for high yields and cost reduction (Zhang et al., 2022).
Material Science and Chemistry The synthesis of halogenated anilines and their subsequent functionalization have been explored for various applications, including the development of new materials and catalysts. For example, palladium-catalyzed amination of aryl halides and aryl triflates using similar compounds demonstrates the versatility of these molecules in creating complex structures, which could be pivotal in designing new materials with specific properties (Wolfe & Buchwald, 2003).
Antiviral Research Halogenated pyrimidines, which could be synthesized using processes involving halogenated aniline derivatives, have shown marked inhibitory activity against retroviruses, including HIV. This suggests potential for 4-Bromo-5-chloro-2-methoxyaniline and similar compounds in the synthesis of antiviral agents, highlighting their importance in medicinal chemistry (Hocková et al., 2003).
Synthesis of Dyes and Fluorescent Materials Compounds like this compound could potentially be used in the synthesis of dyes and fluorescent materials, as demonstrated by studies involving similar halogenated anilines. The structural modifications introduced by halogen atoms can significantly alter the photophysical properties of these compounds, making them suitable for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological research (Tsuchimoto et al., 2016).
Corrosion Inhibition Research into thiophene derivatives, which can be synthesized from bromo-chloro-methoxyanilines, has shown promising results in their use as corrosion inhibitors for metals. This indicates potential applications of this compound in developing new materials that protect against corrosion, contributing to the longevity and durability of metals in various industrial applications (Assad et al., 2015).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Mechanism of Action
Target of Action
4-Bromo-5-chloro-2-methoxyaniline is a chemical compound that is used as a reagent in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in the synthesis of other compounds. It is used in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . It is also used in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .
Biochemical Pathways
ALK inhibitors, for instance, are used in the treatment of non-small cell lung cancer and other types of cancer .
Result of Action
The result of the action of this compound is the successful synthesis of other potent compounds, such as ALK inhibitors and Rho kinase inhibitors . These compounds have significant molecular and cellular effects, including the inhibition of key enzymes involved in cancer progression .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, one synthesis involving this compound was carried out in acetonitrile at 0 °C . .
properties
IUPAC Name |
4-bromo-5-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFCTQXBMGLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629464 | |
| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102170-53-6 | |
| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-chloro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














